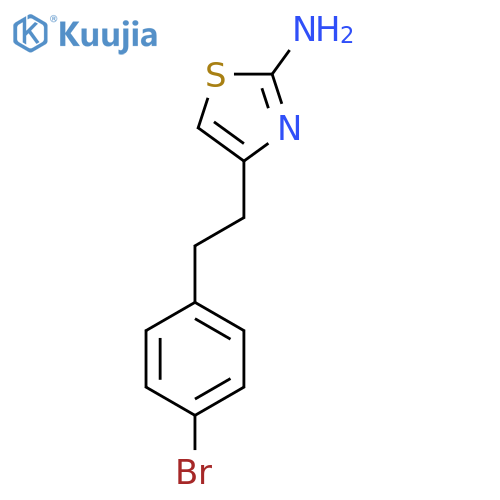Cas no 1225580-08-4 (4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine)

1225580-08-4 structure
商品名:4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine
4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine
- 4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
- 1225580-08-4
- EN300-2007053
-
- インチ: 1S/C11H11BrN2S/c12-9-4-1-8(2-5-9)3-6-10-7-15-11(13)14-10/h1-2,4-5,7H,3,6H2,(H2,13,14)
- InChIKey: XAYHUCRHNPIIBY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC1=CSC(N)=N1
計算された属性
- せいみつぶんしりょう: 281.98263g/mol
- どういたいしつりょう: 281.98263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 67.2Ų
4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007053-0.05g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-5.0g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 5g |
$3645.0 | 2023-05-31 | ||
| Enamine | EN300-2007053-1.0g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-2007053-2.5g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-10.0g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 10g |
$5405.0 | 2023-05-31 | ||
| Enamine | EN300-2007053-1g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-5g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-0.1g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-0.5g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-2007053-0.25g |
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |
1225580-08-4 | 0.25g |
$774.0 | 2023-09-16 |
4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1225580-08-4 (4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
